

Crystal Structure of 2-Bromoisophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Bromoisophthalic acid*

Cat. No.: *B170650*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **2-Bromoisophthalic acid** ($C_8H_5BrO_4$). The information presented is compiled from crystallographic data and experimental protocols, offering a comprehensive resource for researchers in crystallography, medicinal chemistry, and materials science.

Crystal Structure and Crystallographic Data

The crystal structure of **2-Bromoisophthalic acid** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1.^[1] The crystallographic data and parameters for data collection and structure refinement are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for **2-Bromoisophthalic Acid**^[1]

Parameter	Value
Empirical Formula	C ₈ H ₅ BrO ₄
Formula Weight	245.03
Temperature	150(2) K
Wavelength (Mo K α)	0.71073 Å
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	
a	4.8161(3) Å
b	7.3727(5) Å
c	12.1230(7) Å
α	81.004(3)°
β	78.897(3)°
γ	72.829(3)°
Volume	401.30(4) Å ³
Z	2
Density (calculated)	2.027 Mg/m ³
Absorption Coefficient	5.10 mm ⁻¹
F(000)	240
Data Collection	
Diffractometer	Bruker APEX-II
θ range for data collection	to 26.5°
Reflections collected	8569
Independent reflections	1646 [R(int) = 0.034]

Refinement

Refinement method	Full-matrix least-squares on F^2
Data / restraints / params	1646 / 0 / 120
Goodness-of-fit on F^2	1.09
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.0201$, $wR_2 = 0.0479$
R indices (all data)	$R_1 = 0.0226$, $wR_2 = 0.0489$

Molecular Structure and Bonding

The molecule consists of a nearly planar benzene ring.[\[1\]](#) However, the two carboxyl groups are not coplanar with the benzene ring. The structure exhibits two types of O—H…O hydrogen bonds, which link the molecules into a one-dimensional chain.[\[1\]](#) Selected bond lengths and angles are presented in Tables 2 and 3, respectively.

Table 2: Selected Bond Lengths for **2-Bromoisophthalic Acid (Å)**

Atom 1	Atom 2	Bond Length (Å)
Br1	C2	1.898(2)
O1	C7	1.311(2)
O2	C7	1.217(2)
O3	C8	1.213(2)
O4	C8	1.314(2)
C1	C2	1.398(3)
C1	C6	1.391(3)
C1	C7	1.498(3)
C2	C3	1.391(3)
C3	C4	1.381(3)
C3	C8	1.503(3)
C4	C5	1.385(3)
C5	C6	1.383(3)

Table 3: Selected Bond Angles for **2-Bromoisophthalic Acid (°)**

Atom 1	Atom 2	Atom 3	Bond Angle (°)
C6-C1-C2	C1-C2-C3	C2-C3-C4	119.22(18)
C6-C1-C7	C1-C2-Br1	C2-C3-C8	123.11(17)
C2-C1-C7	C3-C2-Br1	C4-C3-C8	117.67(17)
C4-C5-C6	C5-C6-C1	C1-C7-O1	120.9(2)
C5-C4-C3	C1-C7-O2	O1-C7-O2	114.72(17)
C3-C8-O3	C3-C8-O4	O3-C8-O4	122.95(18)

Experimental Protocols

Synthesis of 2-Bromoisophthalic Acid

A specific, high-yield synthesis protocol for **2-Bromoisophthalic acid** is not readily available in the reviewed literature. The bromination of isophthalic acid is known to be challenging due to the deactivating effect of the two carboxyl groups on the aromatic ring.[\[1\]](#)[\[2\]](#) Electrophilic bromination of isophthalic acid, for instance using bromine in fuming sulfuric acid, often leads to a mixture of isomers, with 5-bromoisophthalic acid being a significant product.

A general approach for the bromination of isophthalic acid is as follows:

- Isophthalic acid is dissolved in fuming sulfuric acid.
- Bromine is added to the solution.
- The reaction mixture is heated. The temperature and reaction time are critical parameters that influence the product distribution.
- After cooling, the reaction mixture is poured into ice water to precipitate the crude product.
- The product mixture, containing various isomers of bromoisophthalic acid, requires purification, typically by chromatography, to isolate the 2-bromo isomer.

Recrystallization for Single-Crystal Growth

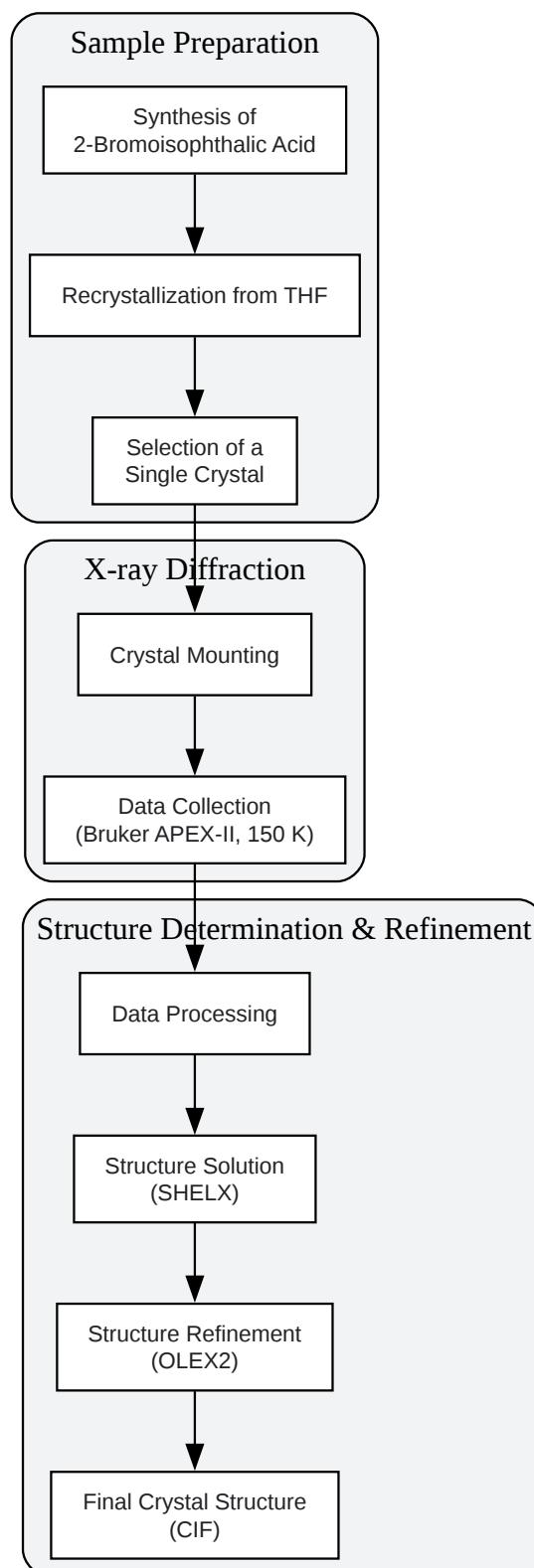
The protocol for obtaining single crystals of **2-Bromoisophthalic acid** suitable for X-ray diffraction is as follows[\[1\]](#):

- 1 mmol (0.245 g) of **2-Bromoisophthalic acid** is added to 10 mL of tetrahydrofuran (THF) with stirring.
- The mixture is heated at 50 °C for 1 hour.
- The resulting solution is filtered.
- The filtrate is allowed to evaporate slowly in air at room temperature.
- Colorless, block-shaped crystals are obtained after several days.

- The crystals are washed with a small amount of water and air-dried.

X-ray Crystallography

The determination of the crystal structure involved the following steps[1]:


- A suitable single crystal was selected and mounted on a Bruker APEX-II diffractometer.
- X-ray diffraction data were collected at a temperature of 150 K using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).
- The collected data were processed, and the structure was solved and refined using software packages such as SHELX and OLEX2.[1]

Mandatory Visualizations

Experimental Workflow for Crystal Structure

Determination

The following diagram illustrates the workflow from sample preparation to the final determination of the crystal structure of **2-Bromoisophthalic acid**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the crystal structure determination of **2-Bromoisophthalic acid**.

Signaling Pathways

There is no information available in the current scientific literature to suggest the involvement of **2-Bromoisophthalic acid** in any specific biological signaling pathways. Its primary utility is as a chemical intermediate and a subject of crystallographic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Process for the preparation of bromoisophthalic acid compounds - Eureka | PatSnap [eureka.patsnap.com]
- 2. 5-BROMOISOPHTHALIC ACID | 23351-91-9 [chemicalbook.com]
- 3. To cite this document: BenchChem. [Crystal Structure of 2-Bromoisophthalic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170650#crystal-structure-of-2-bromoisophthalic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com